![molecular formula C15H20N2O3S B14000494 4-methyl-N-[(2,2,4,4-tetramethyl-3-oxocyclobutylidene)amino]benzenesulfonamide CAS No. 4930-35-2](/img/structure/B14000494.png)
4-methyl-N-[(2,2,4,4-tetramethyl-3-oxocyclobutylidene)amino]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-N-[(2,2,4,4-tetramethyl-3-oxocyclobutylidene)amino]benzenesulfonamide is an organic compound characterized by its unique structure, which includes a sulfonamide group and a cyclobutylidene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[(2,2,4,4-tetramethyl-3-oxocyclobutylidene)amino]benzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonamide with 2,2,4,4-tetramethyl-3-oxocyclobutanone under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques to enhance efficiency and yield. For example, using a micro fixed-bed reactor can significantly improve the reaction rate and product purity . The reaction conditions, such as temperature, pressure, and reactant concentrations, are optimized to achieve high yields and purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
4-methyl-N-[(2,2,4,4-tetramethyl-3-oxocyclobutylidene)amino]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles like amines or thiols can replace the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides.
Applications De Recherche Scientifique
4-methyl-N-[(2,2,4,4-tetramethyl-3-oxocyclobutylidene)amino]benzenesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and catalysis.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as an anticancer agent and enzyme inhibitor.
Industry: Utilized in the development of advanced materials and drug delivery systems.
Mécanisme D'action
The mechanism of action of 4-methyl-N-[(2,2,4,4-tetramethyl-3-oxocyclobutylidene)amino]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. The cyclobutylidene moiety may also interact with hydrophobic pockets in proteins, enhancing binding affinity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2,4,4-Tetramethyl-3-t-butyl-pentane-3-ol
- 2,2,4,4-Tetramethyl-3-pentanone
- 2,2,6,6-Tetramethyl-4-aminopiperidine
Uniqueness
4-methyl-N-[(2,2,4,4-tetramethyl-3-oxocyclobutylidene)amino]benzenesulfonamide is unique due to its combination of a sulfonamide group and a cyclobutylidene moiety, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with a variety of molecular targets, making it a versatile compound for research and industrial applications.
Propriétés
Numéro CAS |
4930-35-2 |
|---|---|
Formule moléculaire |
C15H20N2O3S |
Poids moléculaire |
308.4 g/mol |
Nom IUPAC |
4-methyl-N-[(2,2,4,4-tetramethyl-3-oxocyclobutylidene)amino]benzenesulfonamide |
InChI |
InChI=1S/C15H20N2O3S/c1-10-6-8-11(9-7-10)21(19,20)17-16-12-14(2,3)13(18)15(12,4)5/h6-9,17H,1-5H3 |
Clé InChI |
OPAGNIOHDWSCHN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)NN=C2C(C(=O)C2(C)C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


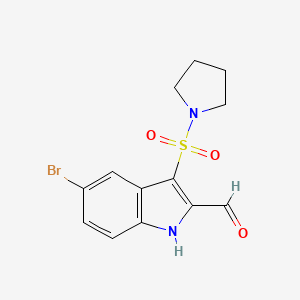
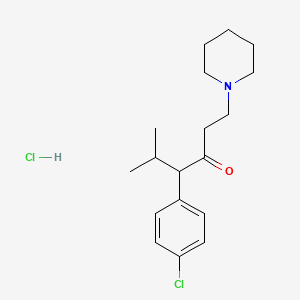
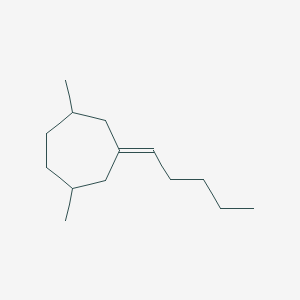

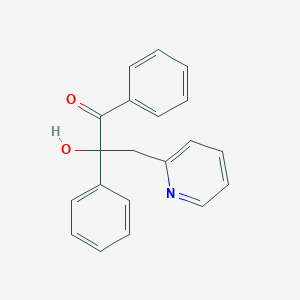



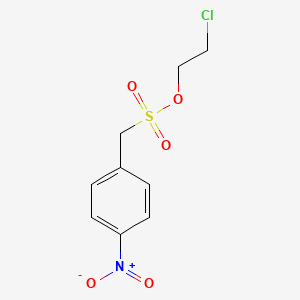
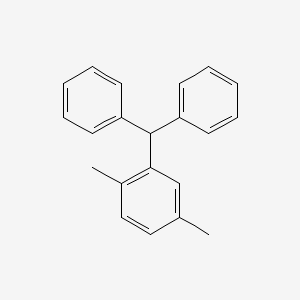
![1-[(2-Hydroxy-5-nitrophenyl)methyl]-4-phenylpiperidin-4-ol](/img/structure/B14000471.png)
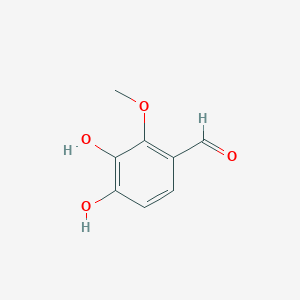
![1-Phenyl-3-[5-(phenylcarbamothioylamino)pentyl]thiourea](/img/structure/B14000479.png)
![2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]acetonitrile](/img/structure/B14000480.png)
